molecular formula C15H17N3O5 B2393716 N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 891120-55-1

N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2393716
CAS RN: 891120-55-1
M. Wt: 319.317
InChI Key: OPFILMUVCZUVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a compound that contains a 3,4,5-trimethoxyphenyl (TMP) moiety . TMP is a critical component present in many Colchicine Binding Site Inhibitors (CBSIs), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a new series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and evaluated for their anti-proliferative activities .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the TMP moiety and the cyclopropanecarboxamide group. The TMP moiety is crucial for maintaining suitable molecular conformations needed for optimal interactions with tubulin .

Scientific Research Applications

Anticancer Activity

A study designed and synthesized a series of compounds structurally related to N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide, which showed moderate to excellent anticancer activity against several cancer cell lines. These compounds were compared to etoposide, a reference drug, and some derivatives exhibited higher anticancer activities, suggesting their potential for development into anticancer agents (Ravinaik et al., 2021).

Antidiarrheal Agents

Research on derivatives of the oxadiazole ring, similar in structure to this compound, found that conversion of the nitrile group to a 2-methyl-1,3,4-oxadiazol-5-yl function led to compounds statistically equipotent to diphenoxylate and loperamide, well-known antidiarrheal drugs. This highlights the potential of such compounds in developing new antidiarrheal treatments (Adelstein et al., 1976).

Enzyme Inhibition

A study on 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains showed that these compounds are potential inhibitors of Acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes used in the treatment of conditions like dementias and myasthenia gravis. The compounds displayed moderate dual inhibition, with some exhibiting lower IC50 values against AChE than established drugs, indicating their utility in enzyme inhibition applications (Pflégr et al., 2022).

Antimicrobial and Anti-Proliferative Activities

Compounds synthesized from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated significant antimicrobial activities against pathogenic bacteria and fungi, as well as anti-proliferative activity against various cancer cell lines. This suggests their potential application in developing new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).

Photolysis

A study on the photolysis of 1,3,4-oxadiazoles in alcohols uncovered a heterolytic addition of alcohols to the C=N bond of the oxadiazole, followed by cycloelimination. This reaction yields benzoic acid ester and benzonitrile imine, which can further react to form other compounds, indicating potential applications in chemical synthesis and material science (Tsuge et al., 1977).

Future Directions

The TMP moiety is a valuable pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Therefore, “N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” and similar compounds hold great potential in the development of new generations of antimitotic drugs .

Mechanism of Action

Target of Action

The primary targets of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation, respectively .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, which is essential for mitosis, thereby disrupting cell division . It also inhibits Hsp90, a chaperone protein that assists in the correct folding of other proteins, leading to the degradation of Hsp90 client proteins .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-target nature . By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase . The inhibition of Hsp90 affects several signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

Compounds containing the trimethoxyphenyl (tmp) group, such as this one, are known to exhibit good bioavailability

Result of Action

The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also displays anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it shows potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .

properties

IUPAC Name

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-20-10-6-9(7-11(21-2)12(10)22-3)14-17-18-15(23-14)16-13(19)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFILMUVCZUVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.